molecular formula C6H9F2N B3353691 4-(Difluoromethylidene)piperidine CAS No. 561307-32-2

4-(Difluoromethylidene)piperidine

Cat. No.: B3353691
CAS No.: 561307-32-2
M. Wt: 133.14 g/mol
InChI Key: WVIJOUFQYFUXAY-UHFFFAOYSA-N
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Description

4-(Difluoromethylidene)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoromethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylidene)piperidine typically involves the introduction of a difluoromethylidene group to a piperidine ring. One common method includes the reaction of piperidine with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethylidene)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene oxides, while reduction can produce difluoromethylidene-hydrogenated derivatives .

Scientific Research Applications

4-(Difluoromethylidene)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethylidene)piperidine involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethylidene)piperidine stands out due to the presence of the difluoromethylidene group, which imparts unique electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes .

Properties

IUPAC Name

4-(difluoromethylidene)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)5-1-3-9-4-2-5/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIJOUFQYFUXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634252
Record name 4-(Difluoromethylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561307-32-2
Record name 4-(Difluoromethylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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